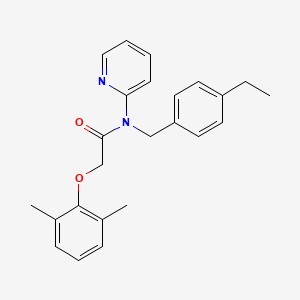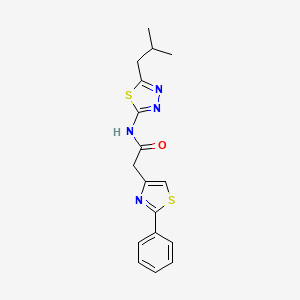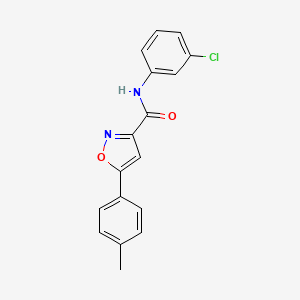
2-Methoxyethyl 2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxyethyl 2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazine derivatives with diketones, followed by esterification. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
2-Methoxyethyl 2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.
科学研究应用
2-Methoxyethyl 2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methoxyethyl 2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2-Methoxyethyl 2-ethyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate
- Methyl 3-(2-methoxy-2-oxoethyl)thio propionate
Uniqueness
Compared to similar compounds, 2-Methoxyethyl 2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate may exhibit unique properties such as higher stability, specific biological activity, or distinct chemical reactivity. These unique features make it a valuable compound for various research and industrial applications.
属性
分子式 |
C21H20N2O4 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
2-methoxyethyl 2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxylate |
InChI |
InChI=1S/C21H20N2O4/c1-23-20(24)18(21(25)27-14-13-26-2)17(15-9-5-3-6-10-15)19(22-23)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI 键 |
JSMKJVGCWZALRP-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[2-(phenylcarbonyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B14987584.png)
![4-fluoro-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B14987594.png)
![4,6-dimethyl-2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-N-phenylpyridine-3-carboxamide](/img/structure/B14987599.png)


![N-[(5-methylfuran-2-yl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide](/img/structure/B14987616.png)





![2-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide](/img/structure/B14987662.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14987663.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide](/img/structure/B14987664.png)
